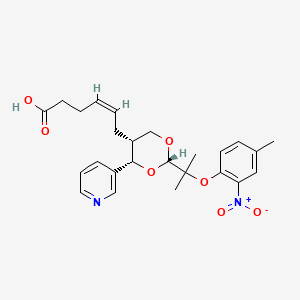
加仑西替尼
描述
加鲁尼瑟替,也称为 LY2157299,是一种由礼来公司研发的实验性小分子药物。它属于 TGF-β(转化生长因子-β)受体 I 抑制剂。 它的主要目的是阻断 TGF-β 信号通路,从而抑制肿瘤生长、侵袭和转移 .
科学研究应用
加鲁尼瑟替已在针对多种适应症的临床试验中进行过研究:
-
肝细胞癌 (HCC): 加鲁尼瑟替在一项 II 期临床试验中被评估用于治疗肝细胞癌 (HCC),这是一种常见的肝癌类型。 虽然详细结果是专有的,但已经评估了它的有效性和安全性 .
作用机制
加鲁尼瑟替的作用机制集中在抑制 TGF-β 受体 I (TGFBR1) 上。通过阻断该受体,它会破坏参与肿瘤进展的下游信号通路。具体的分子靶标和通路是正在进行的研究主题。
生化分析
Biochemical Properties
Galunisertib interacts with the TGF-β receptor, a protein that plays a crucial role in many cellular processes . By inhibiting this receptor, Galunisertib can modulate the biochemical reactions that are regulated by TGF-β signaling .
Cellular Effects
Galunisertib has profound effects on various types of cells and cellular processes. It influences cell function by modulating TGF-β signaling pathways, which can impact gene expression and cellular metabolism . For instance, in cancer cells, Galunisertib can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of Galunisertib involves its binding to the TGF-β receptor, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the downstream signaling of the TGF-β pathway, leading to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of Galunisertib can vary with different dosages in animal models .
Metabolic Pathways
Galunisertib is involved in the TGF-β signaling pathway, interacting with the TGF-β receptor . This interaction can affect metabolic flux and metabolite levels, as TGF-β signaling plays a role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of Galunisertib within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Galunisertib have not been identified, its ability to inhibit the TGF-β receptor suggests that it can reach different cellular compartments where this receptor is present .
Subcellular Localization
The subcellular localization of Galunisertib likely depends on the localization of the TGF-β receptor, as Galunisertib exerts its effects by binding to this receptor . The TGF-β receptor is present in various cellular compartments, suggesting that Galunisertib can also localize to these areas to exert its effects .
准备方法
合成路线: 加鲁尼瑟替的合成制备涉及多个步骤。虽然具体细节是专有的,但它是通过有机化学反应的组合合成的。研究人员优化了它的结构,以增强其药理性质。
反应条件: 不幸的是,加鲁尼瑟替合成的具体反应条件尚未公开。 重要的是要注意,其开发一直受到严格的科学研究和优化的指导。
工业生产方法: 加鲁尼瑟替的工业规模生产方法是礼来公司的专有信息。大规模合成可能涉及高效且可扩展的工艺,以满足临床需求。
化学反应分析
加鲁尼瑟替会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂和条件尚未明确披露。 研究人员已经研究了它在体外和体内的行为。
主要产物: 加鲁尼瑟替反应过程中形成的主要产物没有广泛报道。需要进一步研究以阐明具体的代谢物和中间体。
相似化合物的比较
加鲁尼瑟替的独特性在于它对 TGFBR1 的抑制作用。虽然其他化合物可能靶向相关通路,但加鲁尼瑟替的特定特征使其与众不同。不幸的是,没有 readily available 的类似化合物的全面清单。
属性
IUPAC Name |
4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXNBXKWIJUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220362 | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700874-72-2 | |
| Record name | Galunisertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galunisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galunisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11911 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Galunisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALUNISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


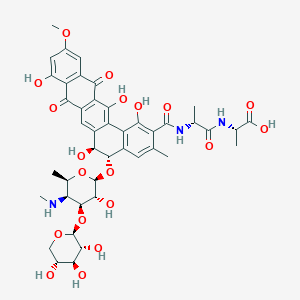
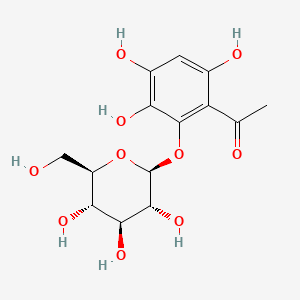
![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)


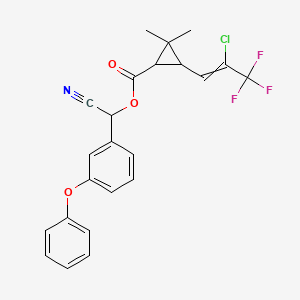
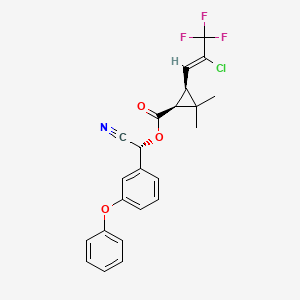

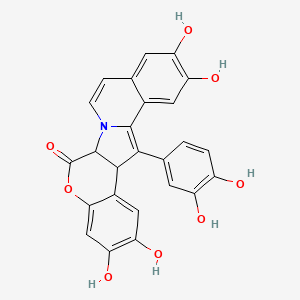
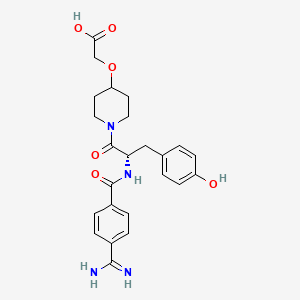
![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)
![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)
